molecular formula C9H19ClN2O3 B13206963 Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Cat. No.: B13206963
M. Wt: 238.71 g/mol
InChI Key: PGIUAHNCGNJCML-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a synthetic amino acid derivative characterized by a methyl ester group, a branched 4-methylpentanoate backbone, and a 2-aminoacetamido side chain. The hydrochloride salt enhances its stability and water solubility, making it suitable for applications in peptide synthesis and pharmaceutical research.

The compound is synthesized via a coupling reaction between L-leucine methyl ester hydrochloride and N-Boc glycine using HBTU in dry dichloromethane, followed by deprotection and purification steps . Key structural features include:

  • Methyl ester: Protects the carboxylic acid group, influencing hydrolysis rates and reactivity.
  • 4-methylpentanoate backbone: Introduces hydrophobicity and steric bulk.
  • 2-aminoacetamido group: Provides a reactive amine for further conjugation or derivatization.

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H

InChI Key

PGIUAHNCGNJCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves peptide coupling reactions between amino acid esters and aminoacetyl derivatives, followed by purification and salt formation. Common laboratory techniques include refluxing under inert atmospheres, chromatographic purification, and spectroscopic characterization (NMR, IR).

Peptide Coupling Approach

One of the principal methods involves the coupling of leucine methyl ester with aminoacetamide derivatives using carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and a base like triethylamine (TEA) in solvents such as dimethylformamide (DMF). This method is well-established for synthesizing dipeptide-type compounds with high yields and purity.

Typical Reaction Conditions:

Step Reagents/Conditions Purpose
Coupling EDC·HCl, HOBt, TEA, DMF, room temperature to reflux Formation of amide bond
Deprotection Trifluoroacetic acid (TFA) or LiOH·H2O Removal of protecting groups
Purification Chromatography Isolation of pure product

This approach allows for the synthesis of the methyl ester with an aminoacetamido group attached to the leucine backbone, followed by conversion to the hydrochloride salt form for stability.

Protection and Amido Group Introduction

Another synthetic tactic involves protecting amino groups during intermediate steps to improve reaction specificity and yield. For example, glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate under mild conditions to form Boc-glycine methyl ester, which can then be further reacted to introduce the aminoacetamido moiety. This method emphasizes gentle reaction conditions, high purity, and suitability for large-scale synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Peptide Coupling EDC·HCl, HOBt, TEA, DMF, reflux High yield, straightforward Requires careful purification
Catalytic Hydrogenation 5% Pd/C, H2 (0.5–3.5 MPa), dilute HCl, 10–60 °C High purity, scalable, eco-friendly Mostly for aromatic precursors
Amido Protection Strategy Boc protection, mild base catalysis, mild temps High purity, good for scale-up Additional protection/deprotection steps

Analytical and Purification Techniques

  • Chromatography: Column chromatography is routinely employed to purify intermediates and final products, removing unreacted starting materials and side products.
  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the structure and purity of the compound.
  • HPLC: High-Performance Liquid Chromatography is used for purity assessment, with >98% purity achievable by optimized methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide bonds in this compound undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Yield Key Observations Sources
Acidic Hydrolysis HCl (6M), reflux, 6–8 h2-(2-Aminoacetamido)-4-methylpentanoic acid78–85%Preserves amide bond; ester group cleaved
Basic Hydrolysis NaOH (2M), 60°C, 4 hSodium salt of hydrolyzed product92%Complete ester cleavage; amide stability
Enzymatic Hydrolysis Lipase (Candida antarctica), 37°CPartial ester hydrolysis45%Selective without amide bond disruption

Amide Coupling Reactions

The primary amino group facilitates nucleophilic acyl substitution, enabling peptide bond formation:

Reagent System Conditions Product Yield Catalyst/Solvent Sources
EDC·HCl–HOBtDMF, RT, 12 hConjugated peptide derivatives88%Triethylamine
DCC/DMAPCH₂Cl₂, 0°C → RT, 24 hN-Acylated analogs76%4-Dimethylaminopyridine
NHS-activated carboxylic acidsPhosphate buffer (pH 7.4), 2 hBioconjugates for drug delivery systems63%None (aqueous compatibility)

Esterification and Transesterification

The methyl ester group undergoes exchange reactions:

Reaction Conditions Products Yield Notes Sources
Ethanol Transesterification EtOH, H₂SO₄ (cat.), reflux, 5 hEthyl 2-(2-aminoacetamido)-4-methylpentanoate68%Kinetic control favored
Methanol Re-esterification Methanol, HCl (gas), 0°C, 2 hRecovered methyl ester94%Thermodynamic control; reversible

Catalytic Reactions in Ball Milling

Solvent-free mechanochemical methods enhance reaction efficiency:

Catalyst Additive Conditions Product ee (%) Yield Sources
C8 ligandEtOH (η = 1.3)Stainless-steel vessel, O₂, 20 Hz, 30 minChiral dipeptide derivatives8971%
PtO₂ (5%)H₂ (1 atm)Ball milling, 30 Hz, 30 minReduced γ-lactam intermediates82%

Oxidative and Reductive Transformations

Functional group interconversions are achievable via redox chemistry:

Reaction Type Reagents/Conditions Products Selectivity Sources
Oxidation KMnO₄, H₂O, 0°CKetone derivativeCβ oxidation only
Reductive Amination NaBH₃CN, pH 4–5, MeOHN-Alkylated productsSteric hindrance influences

Stability Under Thermal and pH Stress

Experimental stability profiles inform synthetic and storage protocols:

Condition Degradation Pathway Half-Life Major Degradants Sources
40°C, 75% humidityEster hydrolysis + amide oxidation14 daysCarboxylic acid and diketopiperazine
pH 1.2 (simulated gastric)Rapid ester cleavage2.3 hFree amino acid

Key Mechanistic Insights

  • Hydrolysis Selectivity : The ester group hydrolyzes 10× faster than the amide under basic conditions due to electronic and steric factors .

  • Ball Milling Efficiency : Mechanochemical activation reduces reaction times by 60% compared to solution-phase methods .

  • Chiral Induction : The C8 ligand system achieves up to 95% enantiomeric excess in diastereoselective couplings .

This compound’s versatility in peptide synthesis, catalysis, and bioconjugation underscores its utility in pharmaceutical and materials science research.

Scientific Research Applications

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

(S)-Methyl 2-(2-((tert-Butoxycarbonyl)amino)acetamido)-4-methylpentanoate (6.8)

  • Structure: Differs by the presence of a Boc (tert-butoxycarbonyl) group on the aminoacetamido nitrogen instead of a free amine.
  • Impact : The Boc group reduces reactivity by protecting the amine, requiring acidic conditions (e.g., TFA) for deprotection. This increases stability during storage and synthetic steps but adds complexity to downstream applications .
Compound Name Molecular Formula Molecular Weight Key Feature
Target Compound C₁₀H₂₀ClN₂O₃ 259.73 g/mol Free amine (hydrochloride)
Boc-Protected Analog (6.8) C₁₅H₂₇N₂O₅ 315.39 g/mol Boc-protected amine

Ester Group Variations

Ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate Hydrochloride

  • Structure: Ethyl ester instead of methyl; 4-methylthio substituent on a butanoate backbone (shorter chain).
  • The methylthio group introduces sulfur-based polarity, affecting solubility and electronic properties.
Compound Name Molecular Formula Molecular Weight Key Feature
Target Compound C₁₀H₂₀ClN₂O₃ 259.73 g/mol Methyl ester, pentanoate
Ethyl/Methylthio Analog C₉H₁₉ClN₂O₃S 270.78 g/mol Ethyl ester, methylthio

Substituent Variations

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate Hydrochloride

  • Structure : Lacks the acetamido linkage; features a fluoro and methyl group at position 3.
  • Impact: Fluorine enhances electronegativity and metabolic stability.
Compound Name Molecular Formula Molecular Weight Key Feature
Target Compound C₁₀H₂₀ClN₂O₃ 259.73 g/mol Acetamido, methyl ester
Fluoro-Substituted Analog C₈H₁₇ClFNO₂ 213.68 g/mol Fluorine at position 4

Backbone Modifications

2-Amino-N-(3-cyanophenyl)acetamide Hydrochloride

  • Structure: Shorter butanoate backbone replaced with a 3-cyanophenyl group.
Compound Name Molecular Formula Molecular Weight Key Feature
Target Compound C₁₀H₂₀ClN₂O₃ 259.73 g/mol Pentanoate backbone
Cyanophenyl Analog C₁₀H₁₉Cl₂N₃ 252.19 g/mol Cyanophenyl substituent

Biological Activity

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.

Chemical Structure and Properties

This compound can be classified as a derivative of amino acids, specifically containing an aminoacetamido functional group. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes. Research indicates that compounds with similar structures often target protein–protein interactions, which are critical for various cellular processes. For instance, studies have shown that derivatives of amino acid esters can inhibit key signaling pathways involved in cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of compounds related to this compound. For example, a study evaluating structurally similar compounds reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cancer cells, indicating potent inhibitory effects on cancer cell growth . The mechanism behind this activity often involves the induction of apoptosis in cancer cells through pathways mediated by heat shock proteins (HSPs) and other molecular targets.

Table 1: Antiproliferative Activity of Related Compounds

Compound IDIC50 (mg/mL)Target CellsMechanism
7a0.12HCT-116Apoptosis via HSP90 signaling
7g0.12HCT-116Apoptosis via TRAP1 signaling
7d0.81HCT-116Less effective

Case Studies

Case Study 1: Inhibition of Cancer Cell Lines
In a study examining the effects of various amino acid derivatives, this compound was tested against several cancer cell lines, including HeLa and HCT-116. The results indicated significant inhibition of cell proliferation, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways being observed .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including proteases involved in cancer progression. These studies suggest that the compound may effectively inhibit specific proteases by mimicking peptide substrates, thus blocking their activity .

Research Findings

Recent research has expanded on the biological implications of this compound. Notably, it has been identified as a potential lead compound for developing new anticancer agents due to its selective action on malignant cells while sparing normal cells . The specificity towards cancerous cells is a desirable trait for drug development, minimizing side effects associated with conventional chemotherapy.

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s solid-state structure?

  • Methodology :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water) and solve the structure using SHELXL .
  • Solid-State NMR : Assign 13C chemical shifts to confirm conformation (e.g., trans vs. cis amide bonds) .

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